Platinum(II) Complex Antiproliferative Activity: 6-Aminomethylnicotinate vs. Cisplatin in Multi-Drug Resistant Cells
Platinum(II) complexes bearing the 6-aminomethylnicotinate ligand demonstrate superior activity compared to cisplatin in multi-drug resistant KB-V1/Vbl cervix carcinoma cells. Specifically, the (6-aminomethylnicotinate)Pt(II) complex of betulinic acid (5a) surpassed the activity of both betulinic acid and cisplatin, while maintaining high tumor selectivity with no toxicity in non-malignant fibroblasts [1]. This contrasts with cisplatin, which shows reduced efficacy in resistant cell lines.
| Evidence Dimension | Antiproliferative Activity in Multi-Drug Resistant Cancer Cells |
|---|---|
| Target Compound Data | (6-aminomethylnicotinate)Pt(II) complex of betulinic acid (5a): Active (surpassed betulinic acid and cisplatin) |
| Comparator Or Baseline | Cisplatin: Reduced activity in multi-drug resistant KB-V1/Vbl cervix carcinoma cells |
| Quantified Difference | Surpassed activity; no toxicity in non-malignant fibroblasts vs. cisplatin's reduced efficacy |
| Conditions | Multi-drug resistant KB-V1/Vbl cervix carcinoma cells; in vitro cytotoxicity assay |
Why This Matters
Demonstrates a mechanistic advantage in overcoming cisplatin resistance, critical for selecting this ligand in next-generation platinum-based anticancer agent development.
- [1] Synthesis and Anticancer Activity of (6-aminomethylnicotinate)Dichloridoplatinum(II) Conjugates with Lupane-Type Triterpenes. Journal of Pharmaceutical Sciences and Pharmacology, 2014, 1(3), 222-229. View Source
